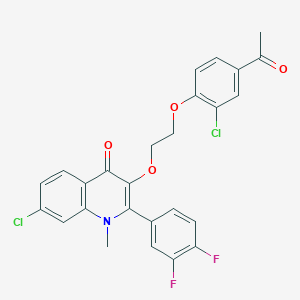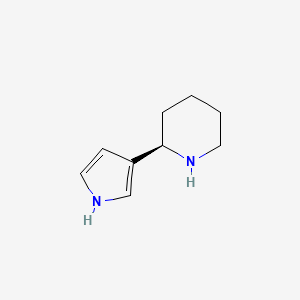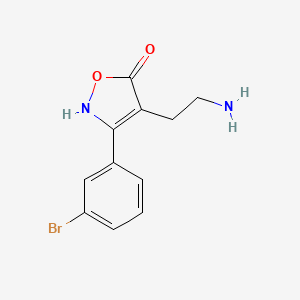
4-(2-aminoethyl)-3-(3-bromophenyl)-5(2H)-isoxazolone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-aminoethyl)-3-(3-bromophenyl)-5(2H)-isoxazolone is a synthetic organic compound that belongs to the isoxazolone family Isoxazolones are known for their diverse biological activities and are often used in medicinal chemistry for drug development
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-aminoethyl)-3-(3-bromophenyl)-5(2H)-isoxazolone typically involves the following steps:
Formation of the Isoxazolone Ring: The isoxazolone ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a β-keto ester and hydroxylamine. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, under reflux conditions.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced through a bromination reaction using bromine or a brominating agent like N-bromosuccinimide (NBS). This step is typically performed under mild conditions to avoid over-bromination.
Attachment of the Aminoethyl Group: The aminoethyl group can be introduced through a nucleophilic substitution reaction using an appropriate amine, such as ethylenediamine. This step may require the use of a catalyst or a coupling agent to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
4-(2-aminoethyl)-3-(3-bromophenyl)-5(2H)-isoxazolone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this purpose include sodium azide, potassium cyanide, and various organometallic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically performed in aqueous or organic solvents under controlled temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; usually carried out in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Sodium azide, potassium cyanide, organometallic reagents; reactions are often conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Oxo derivatives of the isoxazolone ring.
Reduction: Reduced derivatives with modified functional groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
4-(2-aminoethyl)-3-(3-bromophenyl)-5(2H)-isoxazolone has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Biological Studies: It is used as a probe to investigate biological pathways and molecular interactions, especially those involving isoxazolone derivatives.
Chemical Biology: The compound serves as a tool for studying enzyme mechanisms and protein-ligand interactions.
Industrial Applications: It is explored for its potential use in the synthesis of advanced materials and as a building block for complex organic molecules.
作用机制
The mechanism of action of 4-(2-aminoethyl)-3-(3-bromophenyl)-5(2H)-isoxazolone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating enzyme activity through covalent or non-covalent interactions.
Receptor Interaction: Acting as an agonist or antagonist at specific receptors, thereby influencing cellular signaling pathways.
Pathway Modulation: Altering biochemical pathways by affecting key regulatory proteins or transcription factors.
相似化合物的比较
4-(2-aminoethyl)-3-(3-bromophenyl)-5(2H)-isoxazolone can be compared with other isoxazolone derivatives, such as:
4-(2-aminoethyl)-3-phenyl-5(2H)-isoxazolone: Lacks the bromine atom, resulting in different reactivity and biological activity.
4-(2-aminoethyl)-3-(4-chlorophenyl)-5(2H)-isoxazolone: Contains a chlorine atom instead of bromine, leading to variations in chemical properties and applications.
4-(2-aminoethyl)-3-(3-nitrophenyl)-5(2H)-isoxazolone: The presence of a nitro group significantly alters the compound’s electronic properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
属性
分子式 |
C11H11BrN2O2 |
|---|---|
分子量 |
283.12 g/mol |
IUPAC 名称 |
4-(2-aminoethyl)-3-(3-bromophenyl)-2H-1,2-oxazol-5-one |
InChI |
InChI=1S/C11H11BrN2O2/c12-8-3-1-2-7(6-8)10-9(4-5-13)11(15)16-14-10/h1-3,6,14H,4-5,13H2 |
InChI 键 |
GEMKOIRALRRPSR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)Br)C2=C(C(=O)ON2)CCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



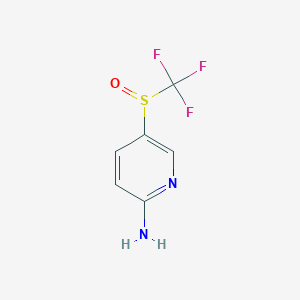
![N,2-Diethyl-6-methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-7-amine](/img/structure/B12857766.png)

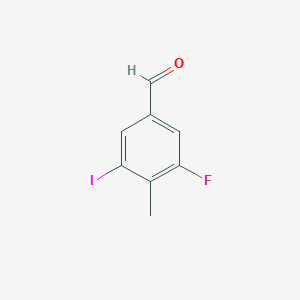
![5-[4-(1,3-Dioxolan-2-yl)phenyl]-2-pyridinamine](/img/structure/B12857785.png)
![2(5H)-Furanone, 5-[(1-methylpropyl)imino]-](/img/structure/B12857803.png)
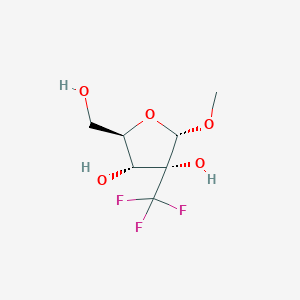
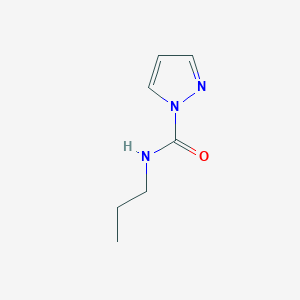
![Methyl 2-amino-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-b]pyridine-3-carboxylate](/img/structure/B12857820.png)

